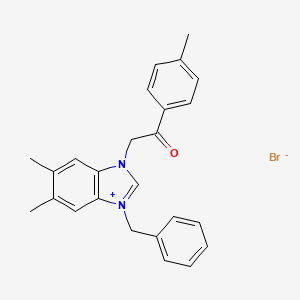![molecular formula C10H16O3 B11944209 3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene](/img/structure/B11944209.png)
3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene is a unique organic compound characterized by its spirocyclic structure, which includes three oxygen atoms and a double bond. This compound has the molecular formula C10H16O3 and a molecular weight of 184.237 g/mol . It is often used in early discovery research due to its rare and unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the cyclization process.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired purity of the compound .
化学反応の分析
Types of Reactions
3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can result in a wide range of substituted spirocyclic compounds .
科学的研究の応用
3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undecane: Similar structure but lacks the double bond.
(3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-en-8-yl)(phenyl)methanol: Contains an additional phenyl group and hydroxyl group.
1,4-Dioxaspiro[4.6]undecane: Different ring size and oxygen arrangement.
Uniqueness
3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene is unique due to its specific spirocyclic structure with three oxygen atoms and a double bond. This configuration imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
特性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC名 |
3,3-dimethyl-1,5,9-trioxaspiro[5.5]undec-10-ene |
InChI |
InChI=1S/C10H16O3/c1-9(2)7-12-10(13-8-9)3-5-11-6-4-10/h3,5H,4,6-8H2,1-2H3 |
InChIキー |
JIMUJDIVLLHOMW-UHFFFAOYSA-N |
正規SMILES |
CC1(COC2(CCOC=C2)OC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


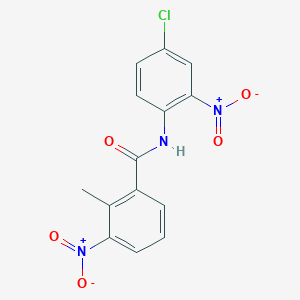

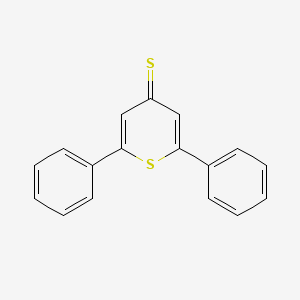
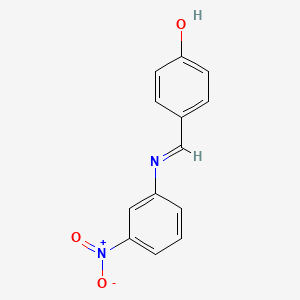
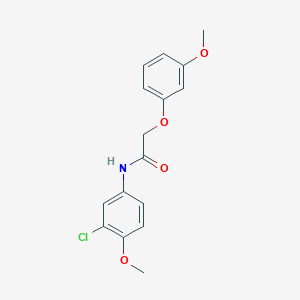
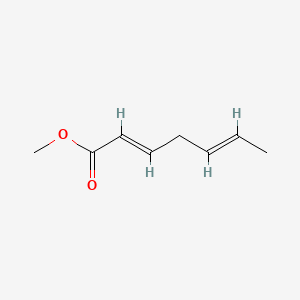
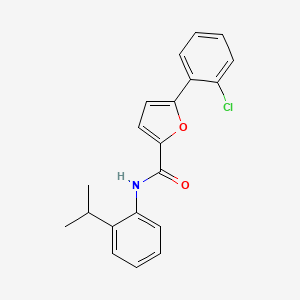

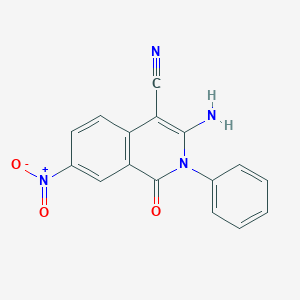
![Bicyclo[9.3.1]pentadec-11-en-13-one](/img/structure/B11944181.png)
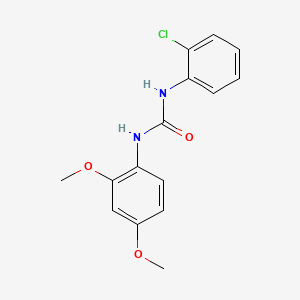
![(Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane](/img/structure/B11944194.png)
